Technical Guide: Structure Elucidation of N-(4-aminophenyl)-1-benzofuran-2-carboxamide
Technical Guide: Structure Elucidation of N-(4-aminophenyl)-1-benzofuran-2-carboxamide
Abstract
This technical guide outlines the structural elucidation workflow for N-(4-aminophenyl)-1-benzofuran-2-carboxamide , a pharmacophore frequently encountered in kinase inhibitor discovery (e.g., VEGFR-2 inhibitors) and as a degradation impurity in benzofuran-based therapeutics. This document synthesizes high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and multi-dimensional nuclear magnetic resonance (NMR) techniques to establish a self-validating identification protocol.
Strategic Context & Provenance
The benzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry, often serving as a hydrogen bond acceptor/donor pair in the ATP-binding pocket of kinases. The specific derivative, N-(4-aminophenyl)-1-benzofuran-2-carboxamide , typically arises from the coupling of benzofuran-2-carboxylic acid derivatives with p-phenylenediamine.
Critical Elucidation Challenge: The primary challenge lies in distinguishing the target mono-amide from the potential symmetric bis-amide impurity (where both amines of the phenylenediamine react) and verifying the regiochemistry of the benzofuran ring (2-substituted vs. 3-substituted).
Analytical Workflow
The following directed acyclic graph (DAG) illustrates the logical flow for confirming the structure, moving from elemental composition to stereoelectronic connectivity.
Figure 1: Step-wise analytical workflow for structural confirmation of benzofuran-carboxamides.
Experimental Protocols & Data Analysis
High-Resolution Mass Spectrometry (HRMS)
Objective: Validate the molecular formula and unsaturation number.
-
Protocol: Dissolve 0.1 mg of sample in MeOH:H2O (1:1) with 0.1% formic acid. Inject into Q-TOF MS (ESI+ mode).
-
Expected Data:
-
Monoisotopic Mass: Calculated for
: 253.0977 Da . -
Interpretation: A match within 5 ppm confirms the elemental composition.
-
Differentiation: If a peak appears at ~438 Da, this indicates the bis-amide impurity (di-substitution of the phenylenediamine).
-
Infrared Spectroscopy (FT-IR)
Objective: Confirm the presence of the amide linker and the free primary amine.
-
Protocol: ATR (Attenuated Total Reflectance) on solid sample.
-
Key Diagnostic Bands:
-
3300–3450 cm⁻¹: Doublet indicating primary amine (
) stretching. Absence suggests bis-amide formation. -
1650–1660 cm⁻¹: Amide I band (
stretch). -
1530–1550 cm⁻¹: Amide II band (
bend).
-
Nuclear Magnetic Resonance (NMR)
This is the definitive step. All data below assumes DMSO-d6 as the solvent due to the solubility of the amide and the ability to observe exchangeable protons.
A. 1H NMR Analysis (400 MHz, DMSO-d6)
The spectrum is divided into three distinct zones: the Benzofuran Core, the Linker, and the Phenylenediamine tail.
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Amide NH | 10.20 – 10.40 | Singlet (s) | 1H | - | Downfield shift confirms amide linkage. |
| Benzofuran H-3 | 7.75 – 7.85 | Singlet (s) | 1H | - | Critical Diagnostic: Presence of a singlet confirms substitution at C-2. If this were a doublet, C-2 would be unsubstituted. |
| Benzofuran H-4 | 7.65 – 7.75 | Doublet (d) | 1H | ~8.0 | Protons on the fused benzene ring. |
| Benzofuran H-7 | 7.55 – 7.65 | Doublet (d) | 1H | ~8.0 | |
| Benzofuran H-5,6 | 7.30 – 7.50 | Multiplet (m) | 2H | - | |
| Aniline H-2',6' | 7.35 – 7.45 | Doublet (d) | 2H | ~8.8 | Ortho to the amide group (deshielded). Part of AA'BB' system.[1][2] |
| Aniline H-3',5' | 6.50 – 6.60 | Doublet (d) | 2H | ~8.8 | Ortho to the amine (shielded by resonance). |
| Aniline | 4.80 – 5.00 | Broad Singlet | 2H | - | Exchangeable with |
B. 13C NMR Analysis (100 MHz, DMSO-d6)
-
Carbonyl (
): ~156.0 ppm. -
Benzofuran C-2: ~148.0 ppm (Quaternary).
-
Benzofuran C-3: ~110.0 ppm (CH).
-
Aniline C-N (Amide side): ~128.0 ppm.
-
Aniline C-N (Amine side): ~145.0 ppm.
Mechanistic Elucidation Logic (Self-Validating System)
To ensure the structure is not an isomer (e.g., substitution at position 3 instead of 2), we employ HMBC (Heteronuclear Multiple Bond Correlation).
HMBC Connectivity Logic
-
The "Anchor" Point: The Carbonyl carbon (~156 ppm) is the central hub.
-
Validation of Benzofuran-2-carboxamide:
-
The Carbonyl carbon will show a strong 2-bond correlation to the Amide NH .
-
Crucially, the Carbonyl carbon will show a 3-bond correlation to the Benzofuran H-3 singlet (~7.8 ppm).
-
If the carbonyl was at position 3, the correlation pattern would differ significantly, and H-2 would likely appear as a singlet further downfield.
-
Visualizing the Correlations
The following diagram maps the critical NMR correlations required to "lock" the structure.
Figure 2: Key HMBC correlations. The correlation between H-3 of the furan ring and the Carbonyl carbon definitively assigns the carboxamide to the C-2 position.
Common Pitfalls & Troubleshooting
-
Bis-Amide Formation: If the integration of the aniline protons (H-2',6' and H-3',5') converges into a single singlet or multiplet around 7.6 ppm, and the
peak at 4.9 ppm disappears, you have likely acylated both ends of the phenylenediamine. -
Rotamers: In some solvents, restricted rotation around the amide bond may cause peak broadening. Warming the NMR sample to 50°C usually sharpens these peaks.
-
Water Suppression: The
peak often overlaps with the water signal in DMSO-d6 (~3.3 ppm) if the sample is wet. Ensure dry DMSO is used, or look for the peak near 4.8-5.0 ppm.
References
-
Synthesis and Biological Evaluation of Benzofuran Derivatives: Lavanya, A., Sribalan, R., & Padmini, V. (2015).[3][4] Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society, 19(3), 277-286. [Link][2]
-
FDA Guidance on Impurity Characterization: U.S. Food and Drug Administration.[5] (2006). Q3B(R2) Impurities in New Drug Products. [Link]
-
Benzofuran NMR Characterization Standards: Rizzo, S., et al. (2008). Benzofuran-based hybrid compounds for the inhibition of cholinesterase activity.[6] Journal of Medicinal Chemistry, 51(10), 2883-2886. [Link]
-
Structure Elucidation of Amide Derivatives: Shimadzu Corporation. (2019). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 5. fda.gov [fda.gov]
- 6. ijpsonline.com [ijpsonline.com]
